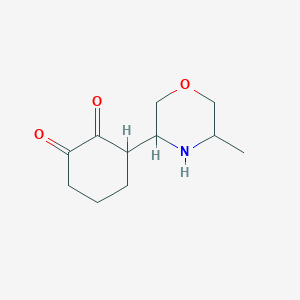

3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a cyclohexane-1,2-dione moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione typically involves the reaction of a morpholine derivative with a cyclohexane-1,2-dione precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic addition to the cyclohexane-1,2-dione . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the dione moiety to diols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols .

Scientific Research Applications

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism by which 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane-dione structure but differ in the position of the dione groups.

Morpholine derivatives: Compounds like 4-methylmorpholine have a similar morpholine ring but lack the cyclohexane-dione moiety.

Uniqueness

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione is unique due to its combined morpholine and cyclohexane-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Biological Activity

The compound 3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione is a derivative of cyclohexane-1,2-dione and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as an enzyme inhibitor, its antibacterial properties, and its potential therapeutic applications against various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability in pharmacological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been noted for its ability to inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cell growth and survival. This inhibition suggests potential applications in cancer therapy, as PI3-kinase is often implicated in tumorigenesis .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. In studies comparing various derivatives of cyclohexane-1,2-dione, some complexes demonstrated medium-level antibacterial activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The mechanism of action may involve the chelation of metal ions essential for bacterial growth.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Medium |

| Staphylococcus aureus | Medium |

| Salmonella typhimurium | Medium |

Case Studies

Recent studies have highlighted the biological relevance of this compound in treating specific conditions:

- Cancer Research : In vitro studies have shown that derivatives of cyclohexane-1,2-dione can inhibit the proliferation of cancer cell lines. The compound's ability to modulate PI3K signaling pathways suggests a potential role in cancer therapeutics .

- Antimicrobial Studies : A series of experiments demonstrated that the compound exhibits promising antibacterial properties comparable to established antibiotics. This opens avenues for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its structural features that allow for effective interaction with target enzymes and bacterial proteins:

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-(5-methylmorpholin-3-yl)cyclohexane-1,2-dione |

InChI |

InChI=1S/C11H17NO3/c1-7-5-15-6-9(12-7)8-3-2-4-10(13)11(8)14/h7-9,12H,2-6H2,1H3 |

InChI Key |

LBSQUNMCDFPJPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)C2CCCC(=O)C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.